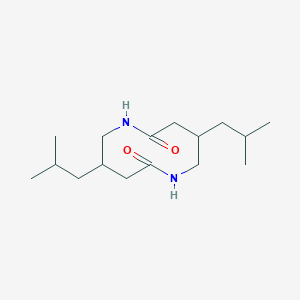
4,9-Diisobutyl-1,6-diazecane-2,7-dione
Overview
Description
“4,9-Diisobutyl-1,6-diazecane-2,7-dione” is a chemical compound with the molecular formula C16H30N2O2 . It is an impurity of rac-Pregabalin, which is a GABA analogue used as an anticonvulsant . This compound can be used as a working standard or secondary reference standard .
Molecular Structure Analysis
The molecular structure of “4,9-Diisobutyl-1,6-diazecane-2,7-dione” is based on its molecular formula, C16H30N2O2 . Unfortunately, the specific details about its molecular structure are not provided in the search results.Scientific Research Applications
4,9-Diisobutyl-1,6-diazecane-2,7-dione: A Comprehensive Analysis of Scientific Research Applications:
Pharmaceutical Research
4,9-Diisobutyl-1,6-diazecane-2,7-dione is known as an impurity of rac-Pregabalin , which is a GABA analogue used as an anticonvulsant . Its identification and quantification are crucial for the quality control and safety assessment of pharmaceutical products containing Pregabalin.
Analytical Studies
This compound is utilized in Abbreviated New Drug Application (ANDA) filing to the FDA, indicating its role in regulatory compliance and drug approval processes . It’s also used in toxicity studies and quality control during commercial production of active pharmaceutical ingredients (APIs).
Neurology Research
As a reference standard available from Neurology Research Chemicals and Analytical Standards, it aids in the development of analytical methods for neurological drugs .
Certified Reference Material
It serves as a certified reference material for highly accurate and reliable data analysis in chemical research .
Mechanism of Action
Target of Action
4,9-Diisobutyl-1,6-diazecane-2,7-dione is an impurity of rac-Pregabalin . Pregabalin is a GABA analogue used as an anticonvulsant . Therefore, it’s likely that the primary targets of 4,9-Diisobutyl-1,6-diazecane-2,7-dione are similar to those of Pregabalin, which primarily binds to the alpha2-delta subunit of voltage-gated calcium channels in the central nervous system.
Mode of Action
Pregabalin reduces the release of neurotransmitters, including glutamate, norepinephrine, and substance P . Therefore, 4,9-Diisobutyl-1,6-diazecane-2,7-dione might interact with its targets in a similar way.
Biochemical Pathways
The biochemical pathways affected by 4,9-Diisobutyl-1,6-diazecane-2,7-dione are likely to be those involved in neuronal signal transmission, given its association with Pregabalin. Pregabalin is known to decrease the release of multiple neurotransmitters, thereby dampening the overactive nerve signals in the brain that cause seizures and pain .
Result of Action
Based on its association with pregabalin, it can be inferred that 4,9-diisobutyl-1,6-diazecane-2,7-dione may help reduce the overactivity in the brain that leads to seizures and pain .
properties
IUPAC Name |
4,9-bis(2-methylpropyl)-1,6-diazecane-2,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O2/c1-11(2)5-13-7-15(19)18-10-14(6-12(3)4)8-16(20)17-9-13/h11-14H,5-10H2,1-4H3,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IABCYXCIMBXWBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(=O)NCC(CC(=O)NC1)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1990538-03-8 | |
| Record name | 4,9-Diisobutyl-1,6-diazecane-2,7-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1990538038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,9-DIISOBUTYL-1,6-DIAZECANE-2,7-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GLV63E4GSV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B1437670.png)
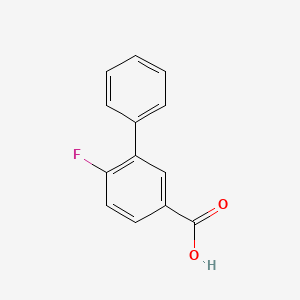
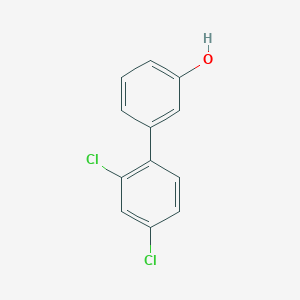
![1-[2-(Difluoromethoxy)phenyl]propan-1-one](/img/structure/B1437677.png)
![tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate](/img/structure/B1437678.png)
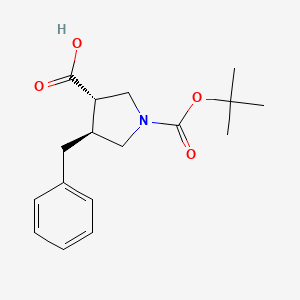
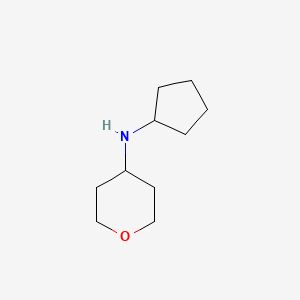
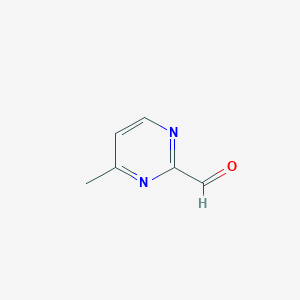
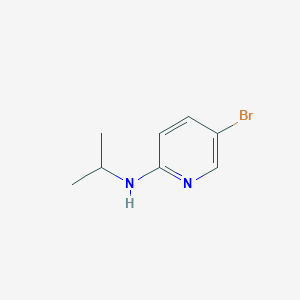
![N-[(2-fluorophenyl)methyl]pyridin-4-amine](/img/structure/B1437686.png)
![[3-(pyridin-4-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B1437687.png)
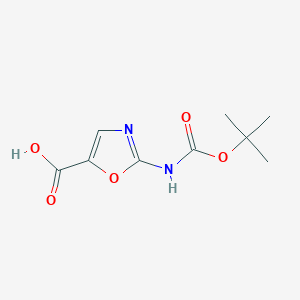
![[5-(1-Benzofuran-2-yl)isoxazol-3-yl]acetic acid](/img/structure/B1437689.png)